4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid
Overview
Description
4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid is a chemical compound known for its unique structure and diverse applications in scientific research. This compound is commonly used in fields such as drug development, material science, and organic synthesis due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid typically involves the reaction of 4-cyclopentylpiperazine with benzoic acid derivatives under controlled conditions. One common method involves the use of an acid-base reaction to convert the benzoic acid into its ionic form, which can then react with the piperazine derivative to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) in the presence of a catalyst
Major Products
Scientific Research Applications
4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with similar reactivity but lacking the piperazine moiety.
Cyclopentylpiperazine: A piperazine derivative with a cyclopentyl group but without the benzoic acid component.
4-(4-methylpiperazine-1-carbonyl)benzoic Acid: A similar compound with a methyl group instead of a cyclopentyl group.
Uniqueness
4-(4-cyclopentylpiperazine-1-carbonyl)benzoic Acid is unique due to its combination of a cyclopentylpiperazine moiety and a benzoic acid derivative, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and applications that are not possible with simpler or less complex analogs.
Properties
IUPAC Name |
4-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16(13-5-7-14(8-6-13)17(21)22)19-11-9-18(10-12-19)15-3-1-2-4-15/h5-8,15H,1-4,9-12H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRLJDFVUDEKTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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